3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains an imidazo[1,2-c]quinazolin-2-yl group, a sulfanyl group, and a propanamide group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in medicinal chemistry .
Scientific Research Applications
Synthesis and Biological Properties
- The compound has been used in the synthesis of various quinazoline derivatives. These derivatives have been studied for their effects on brain monoamine oxidase (MAO) activity and their potential antitumor activities. Some compounds in this category have shown moderate therapeutic effects in suppressing tumor growth by 50-60% (Markosyan et al., 2008).
Antibacterial Applications
- Certain quinazoline derivatives, including those related to the compound , have demonstrated significant antibacterial properties. They have been found to possess excellent growth inhibition activity compared to standard drugs like penicillin-G and streptomycin (Mood, Boda, & Guguloth, 2022).
Applications in Organic Chemistry
- In the field of organic chemistry, this compound and its derivatives have been a focal point for studying various synthesis processes, such as S-arylation methods, and exploring their crystal structures and properties (Geesi et al., 2020).
Herbicidal Activities
- Quinazoline derivatives have been evaluated for their herbicidal activities. Some have been identified as potent Protox inhibitors and show promise as postemergent herbicides for the control of broadleaf weeds in rice fields (Luo et al., 2008).
Future Directions
Properties
IUPAC Name |
3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-36-24-13-7-3-8-18(24)16-30-25(34)15-14-23-27(35)33-26(31-23)20-10-4-6-12-22(20)32-28(33)37-17-19-9-2-5-11-21(19)29/h2-13,23H,14-17H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHFYHXMYDBWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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